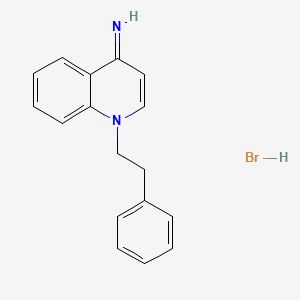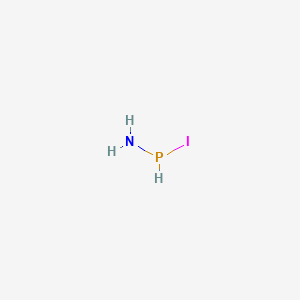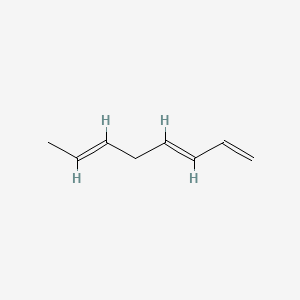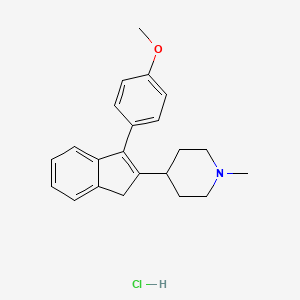
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is a chemical compound with a complex structure that includes an indene core, a piperidine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indene Core: This step involves the cyclization of a suitable precursor to form the indene structure.
Introduction of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the indene core.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine ring with the indene core and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine: Lacks the hydrochloride salt form.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-ethyl-piperidine: Similar structure but with an ethyl group instead of a methyl group.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
20845-63-0 |
|---|---|
Formule moléculaire |
C22H26ClNO |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H25NO.ClH/c1-23-13-11-16(12-14-23)21-15-18-5-3-4-6-20(18)22(21)17-7-9-19(24-2)10-8-17;/h3-10,16H,11-15H2,1-2H3;1H |
Clé InChI |
QYHLNNOTPMUUPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


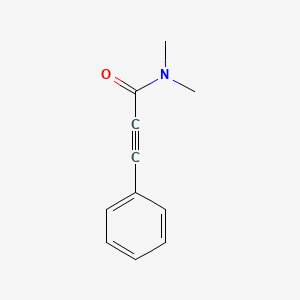
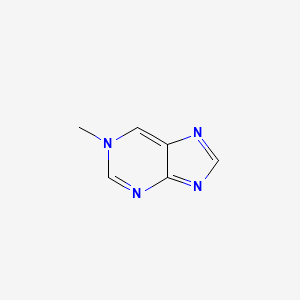
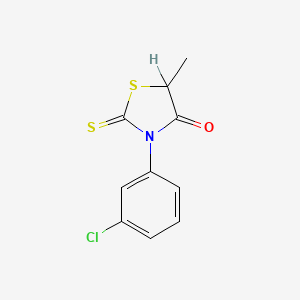
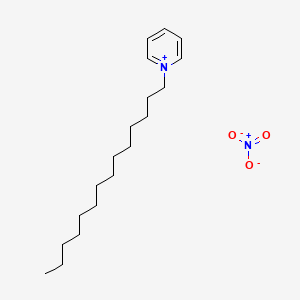
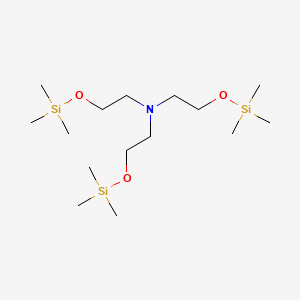

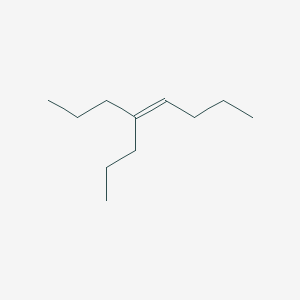
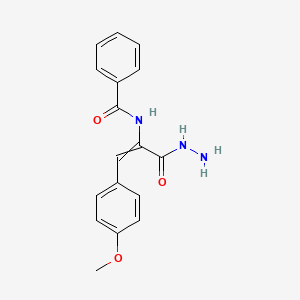

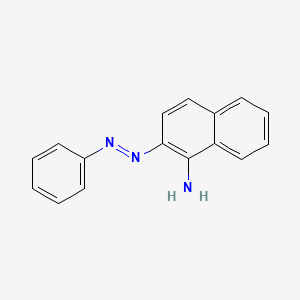
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
